
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
概要
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of glyoxal and ammonia . In a specific example, the metabolites of a similar compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, were synthesized to confirm their structures .Molecular Structure Analysis
The molecular structure of imidazole derivatives typically includes a five-membered ring with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They can participate in various chemical reactions, often involving the nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile” would depend on its exact molecular structure.科学的研究の応用
Antimuscarinic Activity
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile: has been reported to exhibit antimuscarinic activity . This property makes it a potential candidate for the treatment of conditions like urinary incontinence. The compound’s selectivity for subtype receptors could offer a new approach to managing this condition with fewer side effects compared to existing treatments.
Antioxidant Activity
Imidazole derivatives, including those related to 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , have been synthesized and evaluated for their antioxidant properties . These compounds are tested using various methods such as Hydrogen peroxide scavenging and Nitric oxide scavenging, which are crucial for determining their effectiveness in combating oxidative stress within biological systems.
Anti-Inflammatory and Analgesic Effects
Compounds containing the imidazole ring, like 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile , are known to possess anti-inflammatory and analgesic activities . This makes them valuable in the development of new medications for treating pain and inflammation-related disorders.
Antimicrobial and Antifungal Applications
The imidazole moiety is a core structure in many drugs with antimicrobial and antifungal effects . As such, 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile could be a precursor or a lead compound in the synthesis of new agents to treat infectious diseases caused by bacteria and fungi.
Chemotherapeutic Potential
Imidazole-containing compounds have shown promise in chemotherapy, particularly in the treatment of diseases like Hodgkin’s disease . The structural features of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile may be exploited to develop new anticancer agents.
Role in Drug Synthesis
The imidazole ring is a key component in the synthesis of various drugs4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile can serve as an important intermediate in the creation of novel pharmaceuticals, given its structural versatility and reactivity .
作用機序
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target . Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJZWQSRNCBNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433988 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
CAS RN |
214777-43-2 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




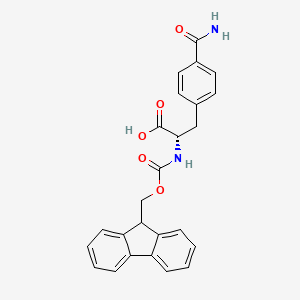
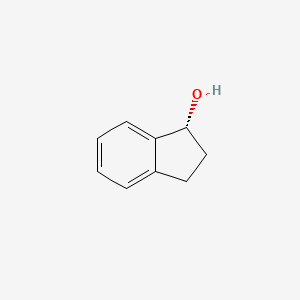


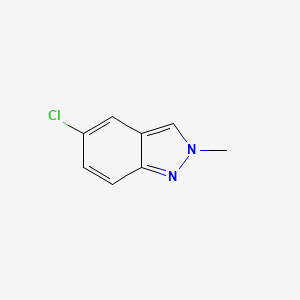
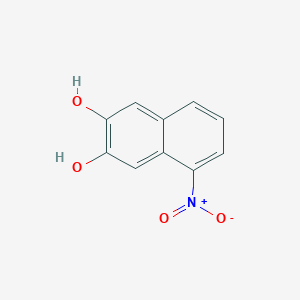
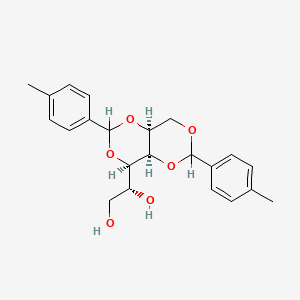
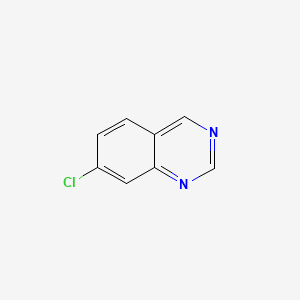
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

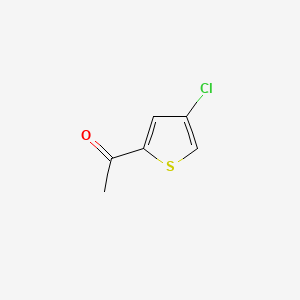

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)